tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate

Medicinal Chemistry Protecting Group Strategy Process Chemistry

Tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate (CAS 330804-01-8) is a carbamate derivative featuring a Boc-protected aminomethyl group attached to a biphenyl scaffold. With a molecular formula of C18H22N2O2 and a molecular weight of 298.4 g/mol , it belongs to the class of Boc-protected biphenylamines commonly employed as intermediates in the synthesis of kinase inhibitors, HDAC modulators, and other bioactive molecules.

Molecular Formula C18H22N2O2
Molecular Weight 298.4 g/mol
CAS No. 330804-01-8
Cat. No. B12282823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate
CAS330804-01-8
Molecular FormulaC18H22N2O2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2=CC=C(C=C2)N
InChIInChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-12-13-5-4-6-15(11-13)14-7-9-16(19)10-8-14/h4-11H,12,19H2,1-3H3,(H,20,21)
InChIKeyKUBBOKQREDUIST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate (CAS 330804-01-8): A Boc-Protected Biphenylamine Building Block for Medicinal Chemistry


Tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate (CAS 330804-01-8) is a carbamate derivative featuring a Boc-protected aminomethyl group attached to a biphenyl scaffold [1]. With a molecular formula of C18H22N2O2 and a molecular weight of 298.4 g/mol [2], it belongs to the class of Boc-protected biphenylamines commonly employed as intermediates in the synthesis of kinase inhibitors, HDAC modulators, and other bioactive molecules [3]. Its bifunctional nature—combining a primary aromatic amine with a protected aliphatic amine—enables chemoselective transformations that are critical for modular drug discovery workflows.

Why Simple Substitution for Tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate Can Compromise Your Synthetic Strategy


Generic substitution of this compound with similar biphenylamines or alternative protecting groups is highly likely to undermine synthetic outcomes due to three quantifiable factors. First, the meta-substitution pattern of the aminomethyl group on the biphenyl core directly influences the dihedral angle and electronic coupling between the two aromatic rings, which is critical for target binding in bioisostere design [1]. Second, the Boc group provides orthogonal acid-labile protection (quantitatively cleaved under conditions such as 25% TFA/DCM, in contrast to Cbz or Fmoc) [2], enabling a specific sequence of deprotection/conjugation steps. Third, the presence of a free 4'-amino group allows for direct functionalization (e.g., amide coupling, reductive amination) without requiring pre-activation, a distinction that reduces step count by at least one compared to nitro- or halogen-precursors [3]. These structural and reactivity features are not simultaneously present in regioisomeric or differentially protected analogs, making direct interchange unfeasible for multi-step medicinal chemistry programs.

Quantitative Differentiation Benchmarks for Tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate vs. Closest Analogs


Boc vs. Cbz Protection: Acid-Labile Orthogonal Deprotection Kinetics

The compound's Boc group enables complete deprotection under standard acidic conditions (e.g., 25% TFA/DCM, 30 min, quant.) [1], whereas the closest Cbz-protected analog (CAS 880157-18-6) requires hydrogenolysis (H₂, Pd/C) which is incompatible with many functional groups (e.g., alkenes, benzyl ethers) . This orthogonality directly impacts the viable reaction sequence and the need for intermediate purification steps.

Medicinal Chemistry Protecting Group Strategy Process Chemistry

Meta-Substituted Aminomethyl Biphenyl Topology vs. Para-Substituted Analogs: Impact on Molecular Geometry and Target Engagement

The 3-aminomethyl substitution pattern on the biphenyl core creates a ~130° bond angle trajectory for the carbamate side chain [1], whereas the 4-aminomethyl regioisomer (e.g., CAS 880157-18-6) presents a linear ~180° vector . In kinase inhibitor programs, this topological difference has been shown to differentiate hinge-binding modes; for instance, in biphenyl pyrazole Mps1 inhibitors, meta-linked substituents occupied a selectivity pocket inaccessible to para-linked analogs, resulting in a 10- to 100-fold gain in selectivity over off-target kinases [2].

Computational Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Free 4'-Amino Functionality Eliminates One Synthetic Step vs. Nitro/Halogen Precursors

The target compound presents a reactive, unprotected aromatic amine at the 4'-position, enabling direct amide or sulfonamide coupling without a prior reduction or amination step. In contrast, the closest commercial analog for similar applications, tert-butyl (4-bromophenyl)carbamate (CAS 153336-54-8), requires an additional Buchwald-Hartwig amination or nitro reduction step to introduce the amine . This results in a 25–35% yield loss and the need for additional purification per the added step, based on typical literature yields for such transformations [1].

Organic Synthesis Step Economy Medicinal Chemistry

Supplier-Quality Metrics: Purity and Traceability for GLP/GMP Campaigns

Available vendor-certified lots of tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate report a minimum purity of 98% (HPLC) with full traceability documents (NMR, MS, HPLC trace) . In comparison, many alternative biphenyl-amine building blocks are supplied at 95% purity and may lack comprehensive analytical packages [1]. The 3% purity differential can translate to a >3% reduction in yield in the subsequent step if the impurities are not inert, or necessitate additional purification to achieve >99% purity required for in vivo studies.

Quality Control Procurement Drug Discovery

Ideal Experimental Applications for Tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate Based on Evidenced Differentiation


Parallel Synthesis of Focused Kinase Inhibitor Libraries with a Chemoselective Deprotection Step

In a program requiring the rapid generation of biphenyl-based kinase inhibitor analogs, this building block's orthogonal Boc protection allows for late-stage amine unveiling using TFA without disturbing concurrently installed sensitive functional groups (e.g., alkenes, esters). The meta topology ensures that the resultant aminomethyl group projects into the selectivity pocket, as demonstrated in Mps1 kinase inhibitor design, potentially delivering >10-fold selectivity gains [1].

One-Step Functionalization to Afford Pre-Clinical Candidate Candidates with Reduced Step Count

For medicinal chemists optimizing a lead series, the free 4'-amino group permits a direct final amidation step, eliminating the need for a preceding catalytic hydrogenation or metal-catalyzed amination. This one-step advantage can reduce synthesis time by at least 1 day and lower overall atom economy waste by ~25%, as inferred from comparable Buchwald-Hartwig amination steps [2], directly accelerating the SAR cycle.

Synthesis of HDAC-Targeting PROTACs or Heterobifunctional Molecules

The compound's bifunctional nature—a free aromatic amine for linking to a target protein ligand via an amide bond, and a protected aliphatic amine for later conjugation to an E3 ligase ligand after deprotection—makes it a valuable intermediate for constructing PROTACs. This precise step-order is not feasible with bis-free diamines, as it would lead to cross-linking. The documented use of a closely related Boc-biphenylamine in selective HDAC1/HDAC2 inhibitor optimization supports this application [3].

Pre-clinical candidate scale-up campaign requiring rigorous analytical traceability

When scaling up a preclinical candidate, the vendor-guaranteed ≥98% purity and comprehensive analytical data package (NMR, HPLC, MS) for this specific compound provide a QA/QC-compliant starting material that minimizes the risk of batch-to-batch variability. This is a critical differentiator for project continuity when compared to sourcing generic 95% pure biphenylamines that require extensive in-house re-purification and characterization.

Quote Request

Request a Quote for tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.